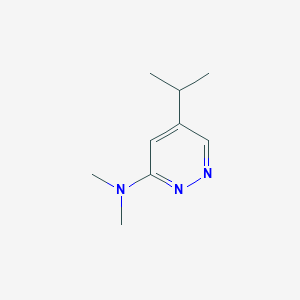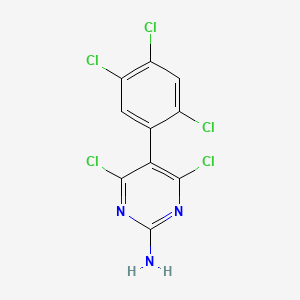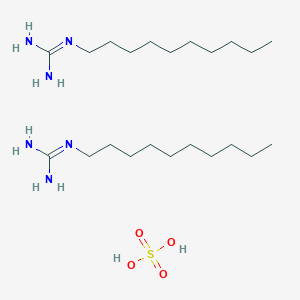![molecular formula C24H46N8 B13108696 1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane](/img/structure/B13108696.png)
1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene is a complex organic compound that features a benzene ring substituted with two 1,4,7,10-tetraazacyclododecane (cyclen) groups. This compound is notable for its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene typically involves the reaction of 1,4-bis(bromomethyl)benzene with 1,4,7,10-tetraazacyclododecane in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene can undergo various chemical reactions, including:
Complexation Reactions: The compound readily forms complexes with metal ions such as copper, zinc, and gadolinium.
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Complexation: Metal salts (e.g., Cu(NO3)2, ZnCl2) in aqueous or organic solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst or under specific reaction conditions.
Major Products Formed
Metal Complexes: The formation of stable metal complexes with various metal ions.
Functionalized Derivatives: Substituted benzene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene has several scientific research applications:
Wirkmechanismus
The mechanism by which 1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene exerts its effects primarily involves its ability to chelate metal ions. The cyclen groups provide multiple nitrogen donor atoms that can coordinate with metal ions, forming stable complexes. These complexes can then interact with various molecular targets, such as enzymes or receptors, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): A macrocyclic polyamine that serves as the building block for the compound.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A similar compound used in radiolabeling and MRI contrast agents.
1,4,8,11-Tetraazacyclotetradecane: Another macrocyclic polyamine with similar complexation properties.
Uniqueness
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene is unique due to its dual cyclen groups, which enhance its ability to form stable complexes with a wide range of metal ions. This dual functionality makes it particularly valuable in applications requiring strong and selective metal ion binding .
Eigenschaften
Molekularformel |
C24H46N8 |
|---|---|
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
1-[[4-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C24H46N8/c1-2-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)4-3-23(1)21-31-17-13-27-9-5-25-6-10-28-14-18-31/h1-4,25-30H,5-22H2 |
InChI-Schlüssel |
WPVKOBPYIJPLAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(CCNCCN1)CC2=CC=C(C=C2)CN3CCNCCNCCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13108618.png)


![N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13108632.png)
![2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13108640.png)








![Racemic-(6R',7R')-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13108717.png)
